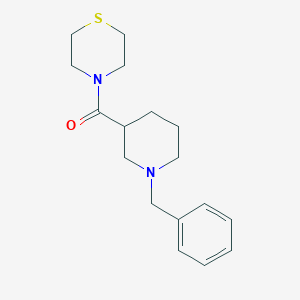![molecular formula C17H21N3O B6474268 1-{[1-(2,5-dimethylbenzoyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole CAS No. 2640835-57-8](/img/structure/B6474268.png)
1-{[1-(2,5-dimethylbenzoyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(2,5-dimethylbenzoyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole is a complex organic compound that features a unique combination of azetidine and imidazole rings
Preparation Methods
The synthesis of 1-{[1-(2,5-dimethylbenzoyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole typically involves multiple steps, starting with the preparation of the azetidine and imidazole precursors. The azetidine ring can be synthesized through cyclization reactions involving appropriate amines and halides under controlled conditions. The imidazole ring is often prepared via condensation reactions involving aldehydes and amines.
Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
1-{[1-(2,5-dimethylbenzoyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring, using reagents such as alkyl halides or sulfonates.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
1-{[1-(2,5-dimethylbenzoyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: This compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{[1-(2,5-dimethylbenzoyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The azetidine and imidazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
When compared to similar compounds, 1-{[1-(2,5-dimethylbenzoyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole stands out due to its unique combination of structural features. Similar compounds include:
Benzimidazole derivatives: Known for their antimicrobial and anticancer properties.
Azetidine derivatives: Studied for their potential use in pharmaceuticals and materials science.
Imidazole derivatives: Widely used in medicinal chemistry for their biological activity.
The uniqueness of this compound lies in its ability to combine the properties of both azetidine and imidazole rings, offering a versatile platform for further research and development.
Properties
IUPAC Name |
(2,5-dimethylphenyl)-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-12-4-5-13(2)16(8-12)17(21)20-10-15(11-20)9-19-7-6-18-14(19)3/h4-8,15H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDCBYZOBXNQNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CC(C2)CN3C=CN=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-cyclopropyl-N-[2-(4-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine](/img/structure/B6474187.png)
![4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6474189.png)
![2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B6474197.png)
![1-(4-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one](/img/structure/B6474209.png)
![1-(4-{4-[(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one](/img/structure/B6474214.png)

![4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B6474246.png)
![2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B6474247.png)
![4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]-2-methylpyridine](/img/structure/B6474249.png)
![4,6-difluoro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B6474257.png)
![2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline](/img/structure/B6474263.png)
![2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6474266.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-[2-(cyclohex-1-en-1-yl)ethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6474273.png)
![4-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B6474276.png)
